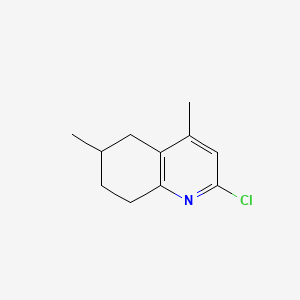

2-Chloro-5,6,7,8-tetrahydro-4,6-dimethylquinoline

Description

Properties

IUPAC Name |

2-chloro-4,6-dimethyl-5,6,7,8-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c1-7-3-4-10-9(5-7)8(2)6-11(12)13-10/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZXCRKHXUNOQRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=CC(=N2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,6,7,8-tetrahydro-4,6-dimethylquinoline typically involves the chlorination of 4,6-dimethyl-5,6,7,8-tetrahydroquinoline. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up processes. The use of catalysts and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,6,7,8-tetrahydro-4,6-dimethylquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert this compound into its corresponding tetrahydroquinoline derivative.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Ammonia or thiol in a polar solvent like ethanol.

Major Products

Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the primary applications of 2-Chloro-5,6,7,8-tetrahydro-4,6-dimethylquinoline is in the development of anticancer agents. Research indicates that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance, a study demonstrated significant cytotoxic activity against human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells . The structure-activity relationship (SAR) studies indicate that modifications to the quinoline core can enhance the efficacy of these compounds against cancer cells.

Antimalarial Properties

The compound has also been investigated for its antimalarial properties. A series of quinoline derivatives were synthesized and tested for their activity against Plasmodium falciparum. The introduction of specific substituents on the quinoline ring improved their antiplasmodial activity significantly . This highlights the potential of this compound as a lead compound in the search for new antimalarial drugs.

Anti-HIV Research

In virology, compounds structurally related to this compound have shown promise in inhibiting HIV replication. These compounds can serve as intermediates in the synthesis of anti-HIV drugs. The ability to modify the structure allows for optimization of biological activity against viral targets.

Material Science

Organic Semiconductors

In material science, this compound serves as a building block for organic semiconductors. Its unique electronic properties make it suitable for applications in light-emitting diodes (LEDs) and photovoltaic devices. The ability to tune its electronic characteristics through chemical modifications enhances its utility in developing advanced materials.

Biological Studies

Enzyme Inhibition

The compound is also utilized in biological studies focusing on enzyme inhibition. Its interactions with specific enzymes can provide insights into metabolic pathways and potential therapeutic targets. For example, it has been studied as an inhibitor of certain kinases involved in cancer progression .

Data Summary

Case Studies

-

Anticancer Efficacy Study

- Objective: To evaluate the antiproliferative effects of this compound derivatives.

- Methodology: A library of derivatives was synthesized and tested against various cancer cell lines.

- Results: Compounds showed significant cytotoxicity with IC50 values indicating strong potential for further development .

- Antimalarial Compound Development

-

Virology Application

- Objective: Investigate the anti-HIV properties of related compounds.

- Methodology: Screening of synthesized compounds for inhibitory effects on HIV replication.

- Results: Identified several promising candidates for further development as anti-HIV agents.

Mechanism of Action

The mechanism of action of 2-Chloro-5,6,7,8-tetrahydro-4,6-dimethylquinoline involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in the biosynthesis of nucleic acids, thereby exhibiting antimicrobial properties. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their function and leading to the desired biological effect .

Comparison with Similar Compounds

Key Structural and Physicochemical Data :

- SMILES : CC1=C(C2=C(Cl)N=CC=C2CC(C)C)CCC1 (derived from analogous compounds in , adjusted for 4,6-dimethyl substitution)

- Collision Cross-Section (CCS): Predicted CCS values for related tetrahydroquinolines range from 140.3–155.6 Ų for [M+H]+ and other adducts, as determined via ion mobility spectrometry.

- Thermal Stability: Similar tetrahydroquinoline derivatives exhibit melting points between 93–95°C and boiling points near 260°C.

Comparison with Similar Compounds

Structural Analogues in the Tetrahydroquinoline Family

Table 1: Structural and Functional Comparisons

Key Observations :

Substituent Effects: Chlorine Position: Chlorine at C2 (as in the target compound) enhances electrophilic substitution reactivity compared to C4-substituted analogues (e.g., 4-Chloro-5,6,7,8-tetrahydroquinoline). Methyl vs. Methoxy Groups: Methyl groups (C4 and C6 in the target compound) increase lipophilicity and steric hindrance relative to methoxy-substituted derivatives (e.g., 4-Chloro-6,7-dimethoxyquinoline).

Synthetic Accessibility: The target compound can be synthesized via POCl₃-mediated chlorination of dimethyl-tetrahydroquinoline precursors, a method analogous to the synthesis of 4-Chloro-6,7-dimethoxyquinoline. Substituted tetrahydroquinolines like 2-Chloro-4-phenyl-5,6,7,8-tetrahydroquinoline require multi-step protocols involving Friedländer annulation or hydrogenation.

Physicochemical and Analytical Comparisons

Table 2: Spectroscopic and Stability Data

Research Findings and Gaps

Reactivity: The target compound’s 4,6-dimethyl groups may hinder nucleophilic attacks at C2–C4 positions compared to unsubstituted tetrahydroquinolines.

Biological Activity

2-Chloro-5,6,7,8-tetrahydro-4,6-dimethylquinoline is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H12ClN

- Molecular Weight : 195.68 g/mol

- IUPAC Name : this compound

The structure of this compound features a chloro substituent and a tetrahydroquinoline framework, which are critical for its biological interactions.

Antimicrobial Properties

Quinoline derivatives are well-known for their antimicrobial activities. Specifically, this compound has been evaluated for its efficacy against various bacterial strains. Studies indicate that quinoline compounds can exhibit significant antibacterial activity against Gram-positive bacteria such as Streptococcus pneumoniae and Staphylococcus aureus .

Table 1: Antibacterial Activity of Quinoline Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Streptococcus pneumoniae | 32 µg/mL |

| 2-Chloro-5-methylquinoline | Staphylococcus aureus | 16 µg/mL |

| 4-Chloro-2-methylquinoline | Escherichia coli | 64 µg/mL |

Anticancer Activity

The anticancer potential of quinoline derivatives has been explored extensively. Research indicates that compounds with a similar structure can inhibit cell proliferation in various cancer cell lines. For instance, derivatives of quinoline have shown promise in inhibiting sirtuin enzymes which play a role in cancer progression .

Case Study: Anticancer Efficacy

In vitro studies demonstrated that certain quinoline derivatives exhibited cytotoxic effects against breast cancer (MCF-7) and renal cancer (A498) cells. The mechanism involved the inhibition of key signaling pathways associated with cell survival and proliferation .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes including cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are implicated in inflammation and cancer .

- Interference with Cell Signaling : Quinoline derivatives can disrupt critical signaling pathways such as NF-kB and HDAC pathways that are essential for cancer cell survival .

- DNA Interaction : Some studies suggest that quinolines can intercalate into DNA strands, disrupting replication and transcription processes.

Q & A

Basic: What are the established synthetic routes for 2-Chloro-5,6,7,8-tetrahydro-4,6-dimethylquinoline, and what analytical methods confirm its purity?

Answer:

A common synthetic route involves chlorination of preformed quinoline derivatives using phosphorus oxychloride (POCl₃) under reflux conditions. For example, POCl₃ reacts with 6,7-dimethoxynaphthalen-1-ol at 60°C for 6 hours, followed by neutralization and purification via column chromatography (petroleum ether:EtOAc = 8:1) . Oxidation steps using sodium chlorate and HCl may also introduce ketone functionalities in related quinoline systems .

Purity confirmation:

- HPLC : Reversed-phase C18 columns achieve >99% purity detection .

- NMR : ¹H NMR in DMSO-d₆ resolves characteristic peaks (e.g., δ 8.57 for quinoline protons) .

- Mass spectrometry : ESI-MS identifies molecular ion peaks (e.g., m/z 224 [M+1] for analogous compounds) .

Basic: What reaction pathways are commonly employed to modify the quinoline ring system in this compound?

Answer:

Key modifications include:

- Oxidation : Use potassium permanganate or CrO₃ under acidic conditions to generate quinone derivatives, enhancing electron-withdrawing properties .

- Reduction : Catalytic hydrogenation (e.g., Pd/C) saturates the quinoline ring, producing tetrahydroquinoline derivatives with altered biological activity .

- Substitution : Nucleophilic attacks (e.g., amines, thiols) at the C2 or C4 positions occur under basic conditions (e.g., NaH), yielding diverse functionalized analogs .

Advanced: How can researchers address discrepancies in reported melting points or spectral data for this compound?

Answer:

Discrepancies may arise from polymorphic forms or residual solvents. Methodological solutions:

- Crystallography : Single-crystal X-ray diffraction (e.g., CCDC 2294253-2294257) resolves structural ambiguities and confirms intramolecular interactions (e.g., C–H⋯Cl) .

- Thermogravimetric analysis (TGA) : Differentiates between hydrated/anhydrous forms affecting melting points .

- Standardized conditions : Replicate synthesis and purification steps (e.g., slow evaporation of methanol for crystallization) to ensure consistency .

Advanced: What strategies are effective for resolving stereochemical ambiguities in derivatives of this compound?

Answer:

- Chiral HPLC : Separates enantiomers using polysaccharide-based columns (e.g., Chiralpak®) with mobile phases optimized for polar derivatives .

- X-ray crystallography : Determines absolute configuration via anomalous dispersion effects, as demonstrated for tetrachloro-tetrahydroquinoline derivatives .

- Vibrational circular dichroism (VCD) : Correlates experimental spectra with DFT-calculated models to assign stereochemistry .

Advanced: What methodologies are recommended for tracking reaction intermediates during the synthesis of this compound?

Answer:

- In-situ monitoring : Use LC-MS or FTIR to detect transient intermediates (e.g., chlorinated precursors or oxidation byproducts) .

- Isolation protocols : Quench aliquots at timed intervals, followed by SPE (solid-phase extraction) or TLC to isolate intermediates .

- Isotopic labeling : Introduce deuterated reagents (e.g., D₂O) to trace proton exchange sites via ¹H NMR .

Basic: What safety considerations are critical when handling this compound in laboratory settings?

Answer:

- Corrosive reagents : Use POCl₃ in fume hoods with acid-resistant gloves; neutralize residues with crushed ice and NaOH .

- Solvent hazards : Methanol and DMSO require vapor control and fire-safe storage .

- Waste disposal : Follow protocols for halogenated waste (e.g., separate collection for incineration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.